6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine
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Overview
Description
6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with chlorine and an amine group, along with a thioether linkage to a chlorofluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine typically involves multiple steps, starting with the preparation of the chlorofluoropyridine and pyrazine intermediates. One common method involves the reaction of 5-chloro-2-fluoropyridine with thiol-containing reagents under basic conditions to form the thioether linkage. This intermediate is then reacted with 6-chloropyrazine-2-amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazine and pyridine rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and the amine group can be involved in redox reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyrazine and pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorofluoropyridine and pyrazine derivatives, such as:
- 2-Chloro-5-fluoropyridine
- 6-Chloro-3-fluoropyridin-2-amine
- 2-Chloro-5-fluoropyrimidine
Uniqueness
The uniqueness of 6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine lies in its specific combination of functional groups and the thioether linkage, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H5Cl2FN4S |
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Molecular Weight |
291.13 g/mol |
IUPAC Name |
6-chloro-3-(5-chloro-2-fluoropyridin-4-yl)sulfanylpyrazin-2-amine |
InChI |
InChI=1S/C9H5Cl2FN4S/c10-4-2-14-7(12)1-5(4)17-9-8(13)16-6(11)3-15-9/h1-3H,(H2,13,16) |
InChI Key |
NIPMPEMIWBIUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)Cl)SC2=NC=C(N=C2N)Cl |
Origin of Product |
United States |
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